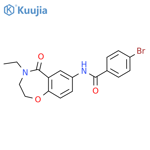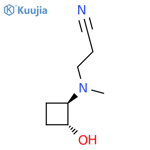dérivés de pyridinium
Pyridinium derivatives are a class of organic compounds characterized by the presence of pyridine ring in their molecular structure, with at least one substituent attached to the nitrogen atom. These compounds exhibit diverse chemical and physical properties due to the substitution pattern on the pyridine ring. They find applications across various industries including pharmaceuticals, agriculture, and materials science.
In the pharmaceutical field, pyridinium derivatives are often used as intermediates or directly incorporated into drug molecules for their potential therapeutic effects. For instance, they can serve as antiparasitic agents, antimicrobial agents, or anti-inflammatory compounds by modulating specific biological pathways. Their ability to form hydrogen bonds and ion-pair interactions with biomolecules makes them valuable in designing novel drugs.
In agriculture, pyridinium derivatives have been explored for their pesticidal properties, acting against a wide range of pests. They can be used as herbicides, fungicides, or insecticides by interfering with the metabolic processes of target organisms. Additionally, some pyridinium derivatives exhibit chelating abilities, which are useful in soil remediation and fertilizer formulations.
In materials science, these compounds are utilized to develop conductive polymers, functional dyes, and sensors due to their unique electronic properties. The presence of both aromatic and amine functionalities allows for facile derivatization, enabling the creation of multifunctional materials with tailored properties.
Overall, pyridinium derivatives represent a versatile class of compounds with broad applications in multiple sectors, highlighting their importance in modern chemistry research and development.

| Structure | Nom chimique | CAS | Le MF |
|---|---|---|---|
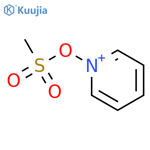 |
Pyridinium, 1-[(methylsulfonyl)oxy]- | 137838-33-6 | C6H8NO3S |
 |
1-(3-amino-3-oxopropyl)pyridinium | 21161-01-3 | C8H11ClN2O |
 |
2-Carbamimidoylpyridine 1-oxide hydrochloride | 845291-51-2 | C6H8ClN3O |
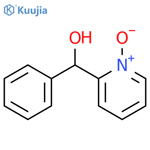 |
(1-oxidopyridin-2-yl)(phenyl)methanol | 39585-75-6 | C12H11NO2 |
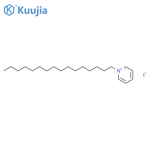 |
Pyridinium, 1-hexadecyl-, iodide | 2349-55-5 | C21H38IN |
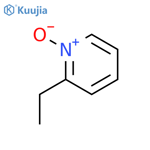 |
2-Ethyl-pyridine 1-Oxide | 4833-24-3 | C7H9NO |
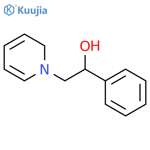 |
1-phenyl-2-pyridin-1-ium-1-ylethanol;iodide | 5397-47-7 | C13H14INO |
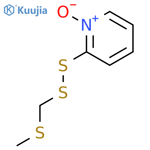 |
2-[(methylsulfanyl)methyldisulfanyl]pyridine N-oxide | 1099615-20-9 | C7H9NOS3 |
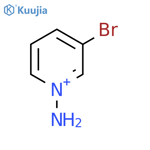 |
Pyridinium, 1-amino-3-bromo- | 51470-69-0 | C5H6BrN2 |
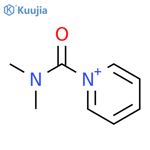 |
N,N-dimethylpyridin-1-ium-1-carboxamide | 115685-20-6 | C8H11N2O |
Littérature connexe
-
1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
Fournisseurs recommandés
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
江苏科伦多食品配料有限公司Factory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
Produits recommandés


